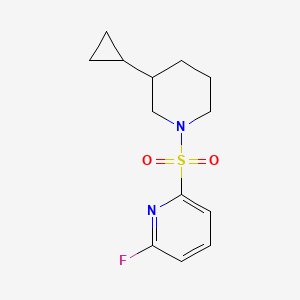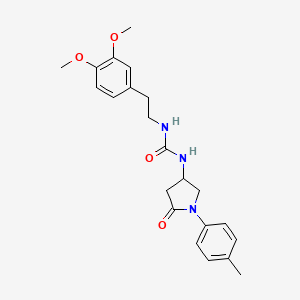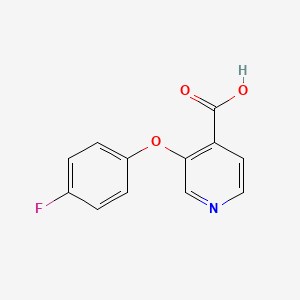
N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in literature, offering insights into potential methodologies that could be applied to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. For example, a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be achieved through coupling between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).
Molecular Structure Analysis
Studies on compounds with similar molecular frameworks have used various analytical methods to understand their structure. For instance, molecular interaction studies using AM1 molecular orbital methods have been conducted to analyze conformations and energetics of related compounds (J. Shim et al., 2002).
Chemical Reactions and Properties
Research into the chemical reactions and properties of closely related molecules has provided insights that could be extrapolated to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. This includes studies on the synthesis and bioactivity of related compounds, highlighting their reactions under various conditions and potential bioactive properties (Xue Si-jia, 2011).
科学的研究の応用
Pharmacological Research
Antitubercular Activity : A study by Asif (2014) explored modifications of isoniazid (INH) structures, including derivatives related to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, evaluating their anti-tubercular activity against various Mycobacterium strains. The derivatives displayed significant activity, highlighting their potential as new leads for anti-TB compounds Asif, 2014.
Chemical Synthesis and Drug Development
Development of Antithrombotic Drugs : Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, discussing the advantages and challenges of various synthetic methodologies. This research underscores the importance of chemical synthesis techniques in the development of clinically relevant compounds Saeed et al., 2017.
N-Heterocycle Synthesis : Philip et al. (2020) highlighted the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, including piperidines, as crucial for developing therapeutically applicable compounds and natural product synthesis. This review emphasizes the role of chiral sulfinamides in generating structurally diverse and pharmacologically relevant molecules Philip et al., 2020.
Molecular Interactions and Biological Applications
DNA Interaction : Research by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder of DNA, and its analogues, provides insight into the structural requirements for DNA interaction. This research is crucial for understanding how chemical modifications can influence drug-DNA interactions, potentially leading to novel therapeutic agents Issar & Kakkar, 2013.
Environmental Impact Studies
Organochlorine Compounds : Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2-chlorophenol, on the aquatic environment. Their comprehensive review of toxic effects and environmental persistence highlights the environmental implications of chlorophenol derivatives Krijgsheld & Gen, 1986.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAIBXMGMBPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)



![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)